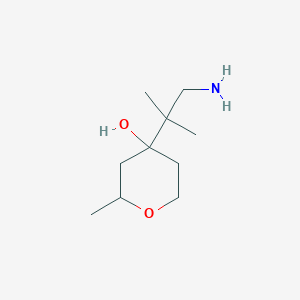

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol

Description

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol is a bicyclic amino alcohol characterized by a 2-methyl-substituted oxane (tetrahydropyran) ring and a branched 1-amino-2-methylpropan-2-yl group at the 4-position. This compound combines a six-membered oxygen-containing ring with a tertiary amine substituent, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropan-2-yl)-2-methyloxan-4-ol |

InChI |

InChI=1S/C10H21NO2/c1-8-6-10(12,4-5-13-8)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

CZMDDGBWRSYNEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCO1)(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-oxanone with 1-amino-2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include:

4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol (CAS 1692516-43-0): Features a 3-methyl-substituted oxane ring and a less branched 1-aminopropan-2-yl group. Molecular formula: C₉H₁₉NO₂, molecular weight: 173.25 g/mol .

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol (CAS unspecified): Replaces the oxane ring with a cyclopentanol core and introduces an ethyl group at the 3-position. Molecular formula: C₁₁H₂₃NO, molecular weight: 185.31 g/mol . The absence of an oxygen atom in the ring may reduce polarity and hydrogen-bonding capacity, affecting solubility and bioavailability.

Comparative Data Table

Biological Activity

4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following structural features:

- Molecular Formula :

- Molecular Weight : Approximately 171.29 g/mol

- Functional Groups : Contains an amino group and a methanol derivative, which may contribute to its biological properties.

Biological Activity

Research into the biological activity of 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol indicates several mechanisms through which it may exert effects:

2. Cellular Interactions

The compound may interact with cellular pathways through mechanisms such as:

- Receptor Binding : Potential binding to neurotransmitter receptors, influencing neurological functions.

- Signal Transduction : Modulating pathways involved in cell growth and apoptosis.

3. Antioxidant Activity

Preliminary studies suggest that compounds with amino and hydroxyl groups can exhibit antioxidant properties, which may protect cells from oxidative stress. This aspect is crucial for developing therapeutic agents against oxidative stress-related diseases.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| JYQ-164 | Inhibits PARK7 in vitro | |

| JYQ-173 | Selectively targets Cys106 | |

| 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol | Potential enzyme inhibitor | This study |

Table 2: Structural Features and Potential Activities

| Feature | Description | Potential Activity |

|---|---|---|

| Amino Group | NH₂ | Possible receptor interaction |

| Hydroxyl Group | OH | Antioxidant activity |

| Alkyl Chain | C10H21 | Lipophilicity influencing membrane interactions |

Case Study 1: Development of Inhibitors for PARK7

In a recent study focused on the development of inhibitors for PARK7 (DJ-1), compounds with structural similarities to 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol were synthesized and tested for their inhibitory effects. The results indicated that modifications in the alkyl chain length and functional groups significantly influenced their potency against PARK7 .

Case Study 2: Antioxidant Properties of Amino Alcohols

A series of amino alcohols were evaluated for their antioxidant properties in cellular models. The findings revealed that compounds featuring both amino and hydroxyl groups exhibited significant protective effects against oxidative damage, suggesting that 4-(1-Amino-2-methylpropan-2-yl)-2-methyloxan-4-ol may possess similar capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.